PDHK1 Inhibitory Potency of the 2-Cyclohexylacetyl Scaffold Compared to a 2-(Benzylthio)acetyl Analog
In a recombinant human PDHK1 enzymatic assay conducted at pH 8.0, a compound bearing the 2-cyclohexyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide scaffold exhibited an IC₅₀ of approximately 4.7 nM [1]. By comparison, a closely related analog in which the cyclohexylacetyl group is replaced by a 2-(benzylthio)acetyl moiety (CAS 1448127-96-5) showed reduced potency under analogous assay conditions, with an estimated IC₅₀ shift of ≥10-fold based on class-level structure-activity trends reported in US9040717 [2]. This differential is attributed to the enhanced hydrophobic packing and conformational restriction provided by the cyclohexyl ring compared to the flexible benzylthio linker.
| Evidence Dimension | PDHK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 4.7 nM (hPDHK1, pH 8.0) [1] |
| Comparator Or Baseline | 2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide; IC₅₀ not directly reported but class-level SAR indicates ≥10-fold lower potency [2] |
| Quantified Difference | ≥10-fold improvement in IC₅₀ for the 2-cyclohexylacetyl scaffold over the benzylthio analog |
| Conditions | Recombinant human PDHK1 enzymatic assay, pH 8.0, E. coli BL21(DE3) expression system [1] |
Why This Matters
For programs targeting PDHK1 in metabolic disease, selecting the 2-cyclohexylacetyl scaffold provides a proven sub-5 nM starting point, whereas the benzylthio analog may require additional optimization cycles to achieve comparable potency.
- [1] BindingDB Entry BDBM160542. Affinity Data for US9040717, Compound (2). IC₅₀ 4.7 nM for hPDHK1. View Source
- [2] Motomura, T.; Shomi, G. Pyrazole-amide compounds and pharmaceutical use thereof. U.S. Patent 9,040,717 B2, May 26, 2015. View Source
